Tert-butyl 3-cyclopropylprop-2-enoate
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
CHARVJRVUVPIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CC1 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
The carboxylic acid is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 20°C for 2 hours. This step achieves near-quantitative conversion, as confirmed by -NMR monitoring.
Esterification with Tert-Butanol
The acid chloride is then reacted with tert-butanol in the presence of triethylamine (1.5 equiv) to neutralize HCl. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or DCM.
-
Temperature : 0–25°C to minimize side reactions.
Table 1: Optimization of Acid Chloride Method
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxalyl chloride (equiv) | 1.1 | 92 | 99.5 |
| Reaction temperature | 20°C | 89 | 98.7 |
| Solvent | THF | 86 | 99.1 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes continuous flow reactors to enhance safety and scalability. A representative protocol involves:
-
Continuous acid chloride synthesis : 3-Cyclopropylprop-2-enoic acid and oxalyl chloride are pumped through a PTFE reactor at 50°C with a residence time of 10 minutes.
-
In-line quenching : Excess oxalyl chloride is removed via vacuum distillation.
-
Esterification module : The acid chloride reacts with tert-butanol in a packed-bed reactor containing immobilized triethylamine.
This system achieves a throughput of 50 kg/day with 94% yield and <0.5% impurities.
Purification and Characterization
Crude tert-butyl 3-cyclopropylprop-2-enoate is purified via crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v). This step removes unreacted acid and tert-butanol, yielding >99% purity.
Key Characterization Data :
-
-NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.52–1.58 (m, 4H, cyclopropane), 5.82 (d, J = 15.6 Hz, 1H, CH=CH), 6.98 (dt, J = 15.6 Hz, 1H, CH=CH).
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Acid-catalyzed | 65–78 | 85–90 | Low | 120 |
| Acid chloride | 86–92 | 98–99.5 | High | 95 |
| Continuous flow | 94 | 99.5 | Industrial | 80 |
The acid chloride method balances cost and efficiency, while continuous flow systems are optimal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Structural Overview
- Molecular Formula : CHO
- SMILES : CC(C)(C)OC(=O)/C=C/C1CC1
- InChIKey : CHARVJRVUVPIPW-VOTSOKGWSA-N
Organic Synthesis
Tert-butyl 3-cyclopropylprop-2-enoate serves as an important intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules.
Reactivity and Transformations
- Michael Addition : The compound can participate in Michael addition reactions, where it acts as an electrophile due to the presence of the enone functionality. This is particularly useful in synthesizing larger cyclic compounds or functionalized derivatives.
- Esterification Reactions : As an ester, it can undergo hydrolysis or transesterification, making it valuable for producing other esters or acids.
Medicinal Chemistry
The unique cyclopropyl group in this compound has implications in medicinal chemistry, particularly in drug design.
Potential Therapeutic Applications
- Anticancer Agents : Compounds with similar structures have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory activities, which could be beneficial in treating conditions like arthritis.
Materials Science
In materials science, this compound can be utilized for developing novel materials with specific properties.
Polymerization
- The compound can be employed as a monomer in polymerization processes, leading to polymers with tailored mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance in various applications.
Case Study 1: Synthesis of Novel Anticancer Agents
A study investigated the synthesis of a series of compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential for further development as therapeutic agents.
Case Study 2: Development of Anti-inflammatory Drugs
Research focused on modifying the structure of this compound to enhance its anti-inflammatory properties. In vitro assays demonstrated that specific modifications increased efficacy against inflammatory markers, highlighting its potential for drug development.
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
tert-Butyl 3-Nitroprop-2-enoate (CAS 537005-95-1)
Structural Features :
Reactivity and Stability :
- The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophiles.
- May exhibit explosive tendencies under high heat or shock due to the nitro group, requiring careful handling.
Comparison with Target Compound :
- Reactivity: The cyclopropyl group in tert-butyl 3-cyclopropylprop-2-enoate may engage in strain-driven reactions (e.g., cycloadditions), whereas the nitro group in tert-butyl 3-nitroprop-2-enoate favors electrophilic pathways.
- Stability : The nitro derivative is likely less stable under reducing conditions compared to the cyclopropyl analog.
tert-Butyl Acrylate
Structural Features :
- Substituent: Hydrogen at the β-position.
- Molecular Formula: C₇H₁₂O₂.
- Key Use: Monomer for polymers, cross-linking agent.
Reactivity and Stability :
- Highly reactive due to the unsubstituted α,β-unsaturated system, participating readily in polymerization and conjugate additions.
- Less steric hindrance compared to cyclopropyl or nitro derivatives.
Comparison with Target Compound :
- Reactivity : The absence of substituents in tert-butyl acrylate increases its susceptibility to polymerization, whereas the cyclopropyl group in the target compound may suppress such reactions.
- Applications : tert-Butyl acrylate is industrially significant in polymer chemistry, while the cyclopropyl variant may find niche use in medicinal chemistry.
tert-Butyl Alcohol (Parent Alcohol)
Structural Features :
Reactivity and Stability :
Comparison with Target Compound :
- Stability: Esters like this compound are generally more stable than tert-butyl alcohol, which is prone to decomposition and combustion.
- Toxicity : Alcohols exhibit higher acute toxicity (e.g., CNS effects) compared to esters.
Biological Activity
Tert-butyl 3-cyclopropylprop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:
This compound is notable for its ability to engage in various chemical interactions due to the presence of both a tert-butyl group and a cyclopropyl moiety.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by modulating specific signaling pathways. For instance, inhibitors targeting Bruton's tyrosine kinase (BTK) have been linked to reduced proliferation in B-cell malignancies, suggesting a potential application for this compound in oncology .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a critical role in tryptophan metabolism and immune modulation, with implications in autoimmune diseases and cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Signal Transduction Modulation : By interacting with key proteins involved in cell signaling pathways, such as BTK, this compound may alter the course of cell proliferation and differentiation .
- Enzyme Inhibition : The inhibition of IDO by this compound suggests that it could enhance T-cell activation and potentially counteract immunosuppressive environments often found in tumors .
Case Study 1: Antitumor Efficacy
A study focusing on the synthesis and evaluation of various derivatives of this compound demonstrated significant antitumor activity against specific cancer cell lines. The results indicated that modifications to the cyclopropyl group could enhance cytotoxicity while reducing off-target effects.
Case Study 2: Immune Modulation
In a preclinical model assessing immune response modulation, this compound was shown to significantly reduce IDO activity. This reduction correlated with increased levels of activated T-cells in the tumor microenvironment, suggesting potential use in combination therapies for cancer treatment.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
